

# optimizing Alrizomadlin dose for solid tumors

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## Compound Focus: Alrizomadlin

CAS No.: 1818393-16-6

Cat. No.: S516659

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## Dosing & Clinical Data Summary

Aspect	Details
Recommended Phase II Dose (RP2D)	100 mg every other day for 21 days, followed by 7 days off (28-day cycle) [1] [2].
Maximum Tolerated Dose (MTD)	150 mg on the same schedule[cite:2].
Common Grade 3/4 TRAEs	Thrombocytopenia (33.3%), Lymphocytopenia (33.3%), Neutropenia (23.8%), Anemia (23.8%)[cite:2].

| **Preliminary Efficacy (RP2D, Phase I)** | In patients with **MDM2-amplified, TP53 wild-type** tumors: • Overall Response Rate (ORR): **25%** (2/8 patients) • Disease Control Rate (DCR): **100%** (8/8 patients) [cite:2]. | | **Combination Therapy Dose** | 150 mg (same schedule) combined with PD-1 inhibitors (e.g., Toripalimab, Pembrolizumab)[cite:1][cite:9]. |

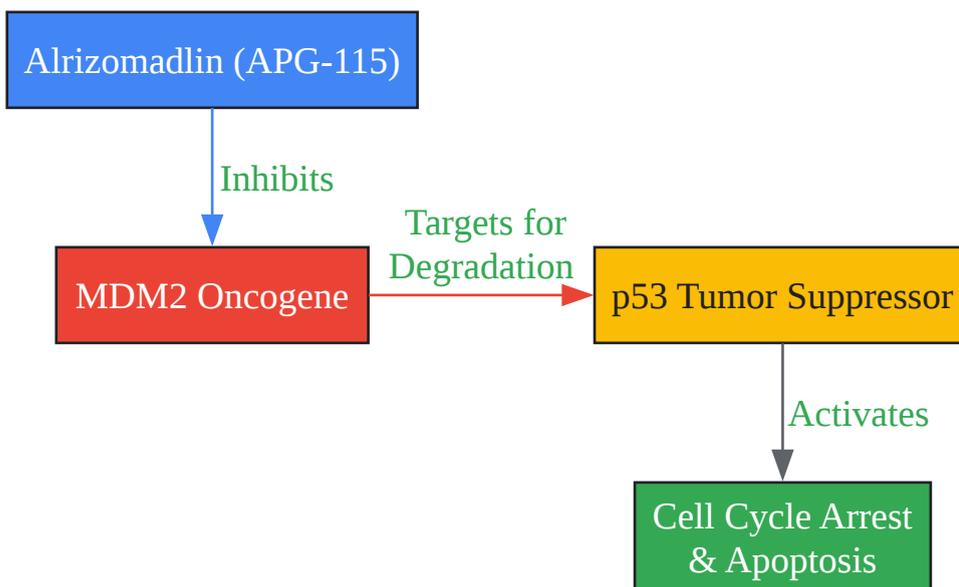
## Key Experimental Protocols & Considerations

The data in the tables above come from specific clinical trial designs that you can use as a reference for your own experimental planning.

- **Phase I Dose-Escalation Design:** The initial first-in-human trial used a classic "3 + 3" design. **Alrizomadlin** was administered orally within 30 minutes to 1 hour after a meal on an every-other-day schedule for 21 days, followed by a 7-day break. The maximum tolerated dose (MTD) was identified at 150 mg, while the recommended phase II dose (RP2D) was set at 100 mg due to its more favorable safety profile [1].
- **Phase II Combination Therapy:** Later-phase studies investigating **Alrizomadlin** with PD-1/PD-L1 inhibitors (like toripalimab or pembrolizumab) often use a dose of 150 mg for the combination. In these regimens, **Alrizomadlin** is given on the same 21-days-on/7-days-off schedule, while the immunotherapy agent is administered on day 1 of the cycle [3] [4].

## Troubleshooting & Key Mechanisms

- **Managing Hematological Toxicity:** The most frequent dose-limiting toxicities are hematological, including thrombocytopenia, neutropenia, and anemia [1] [2]. **Monitoring complete blood counts is essential**, especially during the first few cycles. Dose adjustments or supportive care may be necessary.
- **Patient Selection for Efficacy:** The antitumor activity of **Alrizomadlin** is most pronounced in tumors that are **MDM2-amplified and harbor wild-type TP53** [1] [5]. Prior confirmation of these biomarkers is strongly recommended for patient selection in preclinical or clinical experiments to optimize the chances of observing a response.
- **Mechanism of Action:** Understanding the core mechanism is key to designing rational combination therapies. The following diagram illustrates how **Alrizomadlin** targets the MDM2-p53 interaction.



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## References

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To cite this document: Smolecule. [optimizing Alrizomadlin dose for solid tumors]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b516659#optimizing-alrizomadlin-dose-for-solid-tumors>]

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